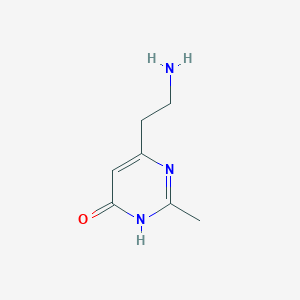

6-(2-Aminoethyl)-2-methylpyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, also known as AM-4-PA, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This molecule is a derivative of pyrimidine and contains an aminoethyl group, which makes it a promising candidate for various biological applications. In

Applications De Recherche Scientifique

Synthesis and Catalysis

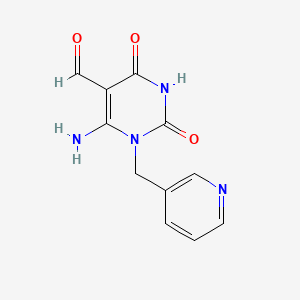

One significant application of pyrimidine derivatives, like 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, is in the synthesis of complex organic compounds. Research highlights the importance of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), indicating the broader applicability of pyrimidine scaffolds in medicinal and pharmaceutical industries. These compounds exhibit wide-ranging uses due to their bioavailability and synthetic versatility. The review emphasizes the utilization of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyrimidine derivatives through one-pot multicomponent reactions. This area of research offers significant insights into the catalytic applications of pyrimidine derivatives for developing lead molecules in drug discovery and development (Parmar, Vala, & Patel, 2023).

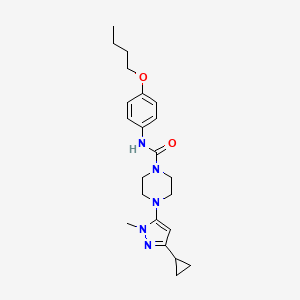

Optoelectronic Materials

Pyrimidine derivatives also play a critical role in the development of optoelectronic materials. A study on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates how derivatives of pyrimidines, including 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, can be engineered to detect a variety of analytes with high selectivity and sensitivity. These compounds have been shown to detect metal ions, anions, and neutral molecules effectively. The research underscores the versatility of pyrimidine-based compounds in creating sensitive and selective chemosensors, marking a significant contribution to the field of coordination chemistry and sensor technology (Roy, 2021).

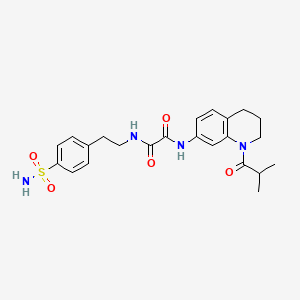

Biological and Medicinal Applications

In the realm of biological sciences and medicine, pyrimidine and its derivatives demonstrate a wide range of activities. For instance, the spin label amino acid TOAC, a derivative of pyrimidine, has been extensively used in peptide studies. TOAC’s incorporation into peptides allows for the analysis of peptide backbone dynamics and secondary structure, leveraging techniques such as EPR spectroscopy, X-ray crystallography, and NMR. This application is pivotal in understanding peptide-protein and peptide-nucleic acid interactions, providing valuable insights into the structural and functional aspects of peptides and their potential therapeutic uses (Schreier et al., 2012).

Propriétés

IUPAC Name |

4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-6(2-3-8)4-7(11)10-5/h4H,2-3,8H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPZLHXAOVMOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Aminoethyl)-2-methylpyrimidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)

![1-methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2799513.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)

![(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2799520.png)

![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)

![2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2799522.png)